Spiro[2.5]octane-4,8-dione

Catalog No.
S3342900
CAS No.
60582-68-5
M.F
C8H10O2
M. Wt
138.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.5]octane-4,8-dione

CAS Number

60582-68-5

Product Name

Spiro[2.5]octane-4,8-dione

IUPAC Name

spiro[2.5]octane-4,8-dione

Molecular Formula

C8H10O2

Molecular Weight

138.16

InChI

InChI=1S/C8H10O2/c9-6-2-1-3-7(10)8(6)4-5-8/h1-5H2

InChI Key

JCHIHBUFLVNFDA-UHFFFAOYSA-N

SMILES

C1CC(=O)C2(CC2)C(=O)C1

Canonical SMILES

C1CC(=O)C2(CC2)C(=O)C1

Spiro[2.5]octane-4,8-dione is a bicyclic compound characterized by its unique spiro structure, where two rings share a common atom. The molecular formula of this compound is C8H10O2C_8H_{10}O_2, and it has a molecular weight of approximately 138.16 g/mol. This compound is notable for its dione functionality, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to the presence of its carbonyl groups. Common reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attacks, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: The compound can react with amines or alcohols to form imines or ethers, respectively.
  • Cyclization Reactions: It can serve as a precursor for synthesizing more complex cyclic structures through cyclization processes.

Research indicates that spiro[2.5]octane-4,8-dione exhibits biological activities that may be relevant in pharmaceutical contexts. For instance, it has been studied for its potential as an intermediate in the synthesis of biologically active compounds. Specific studies have shown that derivatives of this compound may possess antimicrobial and anticancer properties, although further research is necessary to fully elucidate these effects .

Several methods have been developed for synthesizing spiro[2.5]octane-4,8-dione:

  • Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds, followed by subsequent hydrolysis and decarboxylation steps .
  • Claisen Condensation: Using suitable bases such as sodium methanolate in solvents like tetrahydrofuran allows for the cyclization of precursors like [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester to yield spiro[2.5]octane-4,8-dione .
  • Short Tandem Syntheses: Recent studies have proposed efficient synthetic routes involving diethyl acetonedicarboxylate as starting material .

Interaction studies involving spiro[2.5]octane-4,8-dione have focused on its reactivity with various nucleophiles and electrophiles. These studies help understand how the compound can be utilized in synthetic pathways to create more complex molecules with desired biological activities . Additionally, investigations into its interactions with biological macromolecules could reveal insights into its potential therapeutic applications.

Several compounds share structural similarities with spiro[2.5]octane-4,8-dione, including:

Compound NameStructure TypeNotable Features
Spiro[3.5]nonane-6,8-dioneBicyclicContains a different spiro arrangement; used in similar synthetic pathways .
Spiro[2.5]octane-5,7-dioneBicyclicSimilar dione structure; often used as an intermediate in pharmaceuticals .
6-Oxa-spiro[2.5]octane-5,7-dioneBicyclicIncorporates an oxygen atom; alters reactivity and biological properties .

Uniqueness of Spiro[2.5]octane-4,8-dione

Spiro[2.5]octane-4,8-dione is distinguished by its specific arrangement of carbonyl groups and the spiro configuration that influences its chemical reactivity and potential applications in drug discovery compared to similar compounds. Its unique structural features allow for diverse synthetic transformations that are not easily achievable with other related compounds.

XLogP3

0.3

Wikipedia

Spiro[2.5]octane-4,8-dione

Dates

Last modified: 04-15-2024

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